molecular formula C24H18ClN3O5 B11085183 (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B11085183
M. Wt: 463.9 g/mol
InChI Key: DHHQZMVYUHHTBV-LDADJPATSA-N
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Description

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a cyano group, and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18ClN3O5

Molecular Weight

463.9 g/mol

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-20(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-4-9-21(10-5-16)33-15-17-2-6-19(25)7-3-17/h2-13H,15H2,1H3,(H,27,29)/b18-12+

InChI Key

DHHQZMVYUHHTBV-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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